molecular formula C27H44O3 B10763618 1alpha,25-dihydroxy-2-methylene-19-nor-20-epivitamin D3/1alpha,25-dihydroxy-2-methylene-19-nor-20-epicholecalciferol

1alpha,25-dihydroxy-2-methylene-19-nor-20-epivitamin D3/1alpha,25-dihydroxy-2-methylene-19-nor-20-epicholecalciferol

Cat. No.: B10763618
M. Wt: 416.6 g/mol
InChI Key: UHMPCVGLSKFXHR-NAQZCRMNSA-N
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Description

DP001, also known as 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3, is a novel, potent 1α-hydroxylated vitamin D analog. It binds to the vitamin D receptor and suppresses parathyroid hormone synthesis and secretion. This compound has shown potential for an improved safety profile compared to existing active vitamin D analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DP001 involves several steps, starting from the precursor 1α,25-dihydroxyvitamin D3The reaction conditions typically involve the use of strong bases and catalysts to facilitate these transformations .

Industrial Production Methods: Industrial production of DP001 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: DP001 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of DP001, which can have different biological activities .

Scientific Research Applications

DP001 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the behavior of vitamin D analogs.

    Biology: Investigated for its role in regulating calcium and phosphate metabolism.

    Medicine: Potential therapeutic agent for conditions like secondary hyperparathyroidism, chronic kidney disease, and osteoporosis.

    Industry: Used in the development of new vitamin D-based therapies and supplements .

Mechanism of Action

DP001 exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding, DP001 activates the receptor, leading to the suppression of parathyroid hormone synthesis and secretion. This helps in maintaining proper calcium and phosphate levels in the body .

Comparison with Similar Compounds

Uniqueness of DP001: DP001 stands out due to its longer half-life, enabling sustained suppression of parathyroid hormone. It also has a rapid and extensive distribution to its target, making it potentially more effective and safer than other vitamin D analogs .

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)22-12-13-23-21(9-7-15-27(22,23)5)11-10-20-16-24(28)19(2)25(29)17-20/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b21-11+/t18-,22+,23-,24+,25+,27+/m0/s1

InChI Key

UHMPCVGLSKFXHR-NAQZCRMNSA-N

Isomeric SMILES

C[C@@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C(=C)[C@@H](C3)O)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C

Origin of Product

United States

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